molecular formula C16H15N5OS B2373241 2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 2097902-64-0

2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B2373241
CAS No.: 2097902-64-0
M. Wt: 325.39
InChI Key: ZPSIDOYZERCVGA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrazine ring, and a pyridine ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through various organic reactions, such as condensation reactions or substitution reactions . For example, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, it might participate in substitution reactions, addition reactions, or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a variety of compounds related to "2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide," focusing on the creation and structural elucidation of heterocyclic compounds. The synthesis techniques often involve reactions under specific conditions to generate pyrazole, pyridine, and pyrimidine derivatives, which are characterized by spectral data and elemental analyses. These methodologies provide a foundation for the development of compounds with potential biological activities (Fadda et al., 2012).

Antimicrobial and Antitumor Activities

Several studies have explored the biological activities of compounds related to "this compound," with findings suggesting antimicrobial and antitumor potentials. Microwave-assisted synthesis techniques have facilitated the rapid creation of pyrazolopyridine derivatives, which have been evaluated for their antioxidant, antitumor, and antimicrobial activities. These compounds exhibited varying degrees of efficacy against bacterial strains and cancer cell lines, highlighting the significance of structural modifications in enhancing biological activity (El‐Borai et al., 2013).

Chemical Properties and Reactions

Research into the chemical properties and reactions of related compounds has provided insights into their behavior under different conditions. The study of cycloadditions to heterocycles, for example, has shed light on the regioselectivity of reactions and the formation of novel fused ring systems. Such studies not only elucidate the fundamental chemical properties of these compounds but also pave the way for the synthesis of derivatives with enhanced or specific functionalities (Sutcliffe et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s biological activities, potential uses in medicine or other fields, and methods for its synthesis .

Properties

IUPAC Name

2,4-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-10-15(23-11(2)21-10)16(22)20-9-13-14(19-7-6-18-13)12-4-3-5-17-8-12/h3-8H,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSIDOYZERCVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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